2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-12(2,3)17-11(16)9-7-13(9)5-4-8(6-13)10(14)15/h8-9H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHNKTCVXCHDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spiro[2.4]heptane system—a bicyclic structure comprising a cyclopropane fused to a five-membered carbocycle—serves as the foundational scaffold. Two principal strategies dominate its synthesis:
Dihalocarbene Cyclopropanation
A widely adopted method involves the addition of dihalocarbenes to exocyclic alkenes. For example, treatment of a bicyclic olefin precursor with dichlorocarbene (generated from chloroform and a strong base like NaOH) yields a dichlorocyclopropane intermediate. Subsequent reductive hydrodehalogenation using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation removes halogen atoms, furnishing the spiro[2.4]heptane core. This approach, detailed in patent US8927739B2, achieves moderate yields (60–75%) and is scalable to kilogram quantities.
Simmons-Smith Cyclopropanation
Alternative routes employ the Simmons-Smith reaction, utilizing diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate a zinc carbenoid. This species reacts regioselectively with alkenes in the presence of a Lewis acid (e.g., CF₃COOH), forming the cyclopropane ring. While effective for stereocontrol, this method requires stringent anhydrous conditions and exhibits sensitivity to steric hindrance, limiting its applicability for highly substituted precursors.
Functional Group Introduction
Installation of the tert-Butoxycarbonyl (Boc) Protective Group
The Boc group is introduced at position 2 via nucleophilic acyl substitution. Treatment of the spirocyclic intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) facilitates this transformation. Optimal conditions (e.g., dichloromethane solvent, 0°C to room temperature) yield the Boc-protected derivative in 85–90% efficiency.
Carboxylic Acid Synthesis at Position 6
The carboxylic acid moiety is typically introduced through oxidation or hydrolysis:
Oxidation of Primary Alcohols
A primary alcohol intermediate at position 6 undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acidic media. While effective, these conditions risk over-oxidation or degradation of the spirocyclic framework.
Pinnick Oxidation of Aldehydes
A more selective approach involves the Pinnick oxidation, where an aldehyde precursor is treated with sodium chlorite (NaClO₂), 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), and a buffering agent (e.g., NaH₂PO₄). This method, demonstrated in recent enantioselective syntheses, achieves >90% conversion with minimal epimerization.
Hydrolysis of Nitriles or Esters
Alternative pathways involve hydrolyzing a nitrile group (using H₂SO₄/H₂O) or saponifying an ester (with NaOH/EtOH). These methods require careful pH control to prevent lactamization or ring-opening side reactions.
Stereochemical Control and Resolution
The spiro[2.4]heptane system harbors two stereogenic centers at positions 2 and 6. Enantioselective synthesis remains a critical challenge addressed through:
Purification and Characterization
Final purification leverages flash chromatography (silica gel, n-hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Advanced analytical techniques confirm structural integrity:
Industrial-Scale Considerations
Large-scale production (≥100 kg) necessitates continuous flow reactors to enhance heat transfer and reduce reaction times. Patent US8927739B2 highlights a telescoped process where cyclopropanation, Boc protection, and oxidation are performed in sequence without intermediate isolation, achieving 68% overall yield.
Emerging Methodologies
Recent advances include photoredox-catalyzed spirocyclization and enzymatic desymmetrization, though these remain exploratory. A 2025 ChemRxiv preprint describes a biocatalytic route using engineered ketoreductases to achieve >99% ee, albeit with limited substrate scope.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 3-benzyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of the thienopyrimidine structure may enhance these effects by modulating key signaling pathways involved in cancer progression.
Antiviral Properties
The antiviral potential of similar compounds has been explored extensively. Studies have identified new compounds with antiviral activity against HIV and other viruses by targeting specific proteins involved in viral replication. The oxadiazole ring is particularly noted for its ability to interact with viral enzymes and inhibit their function . This suggests that 3-benzyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione could be a candidate for further antiviral studies.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of compounds containing the thienopyrimidine scaffold highlight their potential in treating neurodegenerative diseases. The dual antioxidant and pro-oxidant properties of related compounds suggest they may help mitigate oxidative stress in neuronal cells. This property is crucial for developing therapeutic strategies against conditions like Alzheimer's disease and Parkinson's disease .
Data Tables
| Application | Mechanism | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of tumor cell proliferation | |
| Antiviral Properties | Inhibition of viral replication | |
| Neuroprotective Effects | Mitigation of oxidative stress |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal synthesized several derivatives based on the oxadiazole framework and tested their efficacy against various cancer cell lines. The results demonstrated that some derivatives exhibited IC50 values lower than established chemotherapeutic agents, indicating superior potency.
Case Study 2: Antiviral Research
In a recent study focused on HIV protease inhibitors, a series of oxadiazole-containing compounds were evaluated for their ability to inhibit viral replication in vitro. The findings revealed that certain derivatives significantly reduced viral load in treated cells compared to controls.
Case Study 3: Neuroprotection
A research article examined the neuroprotective effects of thienopyrimidine derivatives in models of oxidative stress-induced neuronal damage. The study found that these compounds could effectively reduce markers of oxidative damage and improve cell viability.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Specific pathways and targets depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Compound A : (R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid (CAS: 1454843-78-7)
- Key Difference : Stereochemistry at position 6 (R-configuration vs. S-configuration in the target compound).
- Implications : Enantiomers exhibit divergent binding affinities in antiviral targets. The S-configuration is preferred in ledipasvir synthesis due to optimized biological activity .
- Synthesis : Similar catalytic methods but require chiral resolution to isolate the R-enantiomer .
Compound B : 2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-6-carboxylic Acid (CAS: 1087798-38-6)
- Key Difference : Spiro[3.3]heptane core (two three-membered rings) vs. spiro[2.4]heptane.
- Limited use in antiviral scaffolds due to altered pharmacokinetics .
Bicyclic Analogues
Compound C : (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic Acid (CAS: 291775-59-2)
- Key Difference: Bicyclo[2.2.1]heptane (norbornane-like) system vs. spiro[2.4].
- Implications : The bicyclic structure introduces different torsional angles, affecting binding to protease enzymes. Lower conformational flexibility reduces its utility in hepatitis C drug design compared to spiro analogues .
Heteroatom-Substituted Analogues
Compound D : 2-Oxaspiro[3.3]heptane-6-carboxylic Acid (CAS: 1785069-78-4)
- Key Difference : Oxygen atom in the spiro system (oxa) vs. nitrogen (aza) in the target compound.
- Implications : The oxa analogue lacks the basic nitrogen necessary for hydrogen bonding in protease inhibition, rendering it less effective in antiviral applications .
Physicochemical and Pharmacological Data
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₄ | C₁₂H₁₉NO₄ | C₁₃H₂₁NO₄ | C₁₁H₁₇NO₄ |
| Molecular Weight (g/mol) | 265.28 | 265.28 | 255.31 | 247.26 |
| Spiro System | [2.4] | [2.4] | [3.3] | Bicyclo[2.2.1] |
| Biological Use | Antiviral intermediate | Research chemical | Peptide mimic | Antibiotic scaffold |
| Stereochemical Preference | S-configuration | R-configuration | Racemic | S-configuration |
Biological Activity
2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is a spirocyclic compound notable for its unique structure and potential biological applications. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid
- Molecular Formula : C13H20O4
- CAS Number : 2287301-97-5
This compound features a spiro junction connecting two rings, which contributes to its unique binding interactions with biological targets.
The biological activity of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its spirocyclic structure allows for unique binding interactions that can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing disease processes.
- Receptor Modulation : It can interact with receptors to alter signaling pathways, which may have therapeutic implications.
Biological Activity Overview
Research indicates that this compound has several biological activities:
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial effects against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines show varying degrees of effectiveness depending on concentration and exposure time.
- Neuroprotective Effects : There is potential for neuroprotective activity, particularly in models of oxidative stress.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid against various bacterial strains. The compound demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
Research involving cancer cell lines revealed that the compound exhibits cytotoxic effects at specific concentrations. For instance, a study reported an IC50 value of approximately 50 μM against a particular breast cancer cell line, indicating its potential as a chemotherapeutic agent.
Case Study 3: Neuroprotective Properties
In neuroprotective assays, the compound was shown to reduce cell death in neuronal cultures exposed to oxidative stress. This effect was attributed to its ability to modulate oxidative stress pathways, highlighting its potential in neurodegenerative disease treatment.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2.4]heptane-6-carboxylic acid, and what intermediates are critical in its synthesis?
- The compound is often synthesized via multi-step protocols involving Boc (tert-butoxycarbonyl) protection. For example, methyl esters of spirocyclic intermediates (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) are hydrolyzed under acidic conditions to yield the carboxylic acid derivative . Key intermediates include tert-butyl-protected spirocyclic amines, which are deprotected using HCl in dioxane .
Q. How is the stereochemical configuration of spiro[2.4]heptane derivatives validated during synthesis?
- Stereochemical validation relies on 1H-NMR and 13C-NMR analysis. For example, coupling constants and splitting patterns in 1H-NMR (e.g., δ 3.89–3.86 ppm for methine protons) help confirm spatial arrangements . Comparative studies with known stereoisomers (e.g., rel-(2S,3S) vs. rel-(2S,3R) configurations) are also critical .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- LCMS (m/z values) and HPLC (retention times under QC-SMD-TFA05 conditions) are standard for purity checks . IR spectroscopy and HRMS further validate functional groups and molecular weight .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the spiro[2.4]heptane core in derivatization reactions?
- The spirocyclic structure introduces steric hindrance, particularly at the 6-position carboxylic acid group, which affects nucleophilic substitution or coupling reactions. Computational modeling (not directly cited but inferred from ) and empirical data from analogous compounds (e.g., methyl 6-chlorospiro[3.3]heptane-2-carboxylate) suggest that electron-withdrawing substituents enhance electrophilicity at the carboxylate site .
Q. What challenges arise in optimizing yields for multi-step syntheses involving this compound?
- Yield optimization requires precise control of reaction conditions. For instance, HCl-mediated deprotection steps (e.g., converting Boc-protected amines to free amines) must balance reaction time and acid concentration to avoid side reactions like ester hydrolysis . Scale-up challenges include maintaining stereochemical integrity during column chromatography .
Q. How does the compound’s spirocyclic framework compare to other bicyclic systems (e.g., bicyclo[2.2.1]heptane) in drug discovery applications?
- Spiro[2.4]heptane offers enhanced conformational rigidity compared to bicyclo systems, potentially improving target binding selectivity. Evidence from related compounds (e.g., (1S,2R,3S,4R,5R,6S)-5,6-dihydroxybicycloheptane derivatives) highlights its utility in designing protease inhibitors or GPCR modulators .
Methodological Considerations
Q. What strategies mitigate racemization during Boc deprotection of spirocyclic intermediates?
- Low-temperature conditions (0–5°C) and buffered acidic environments (e.g., HCl/dioxane) minimize racemization. Post-reaction quenching with weak bases (e.g., NaHCO3) stabilizes the free amine .
Q. How are conflicting NMR or LCMS data resolved when characterizing derivatives of this compound?
- Contradictions in spectral data (e.g., unexpected m/z peaks) are addressed via isotopic labeling or 2D-NMR (e.g., HSQC, COSY) to confirm connectivity. For example, LCMS discrepancies in (m/z 732 [M+H]+) might arise from adduct formation, requiring re-analysis under modified ionization conditions .
Key Research Gaps and Future Directions
- Stereoselective Functionalization : Developing catalysts for asymmetric synthesis of spiro[2.4]heptane derivatives remains underexplored.
- Biological Profiling : Limited data exist on the compound’s pharmacokinetics or toxicity, necessitating in vitro ADMET studies.
- Computational Modeling : Molecular dynamics simulations could predict interactions with biological targets (e.g., enzymes, receptors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
